1-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE
Overview
Description
1-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a fluorobenzenesulfonyl group and a methylphenoxy group
Preparation Methods
The synthesis of 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.
Introduction of the fluorobenzenesulfonyl group: The piperazine ring is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the fluorobenzenesulfonyl group.
Attachment of the methylphenoxy group: The final step involves reacting the intermediate with 4-methylphenol in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s effects on molecular pathways depend on its specific interactions with proteins, receptors, or other biomolecules.
Comparison with Similar Compounds
1-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperazin-1-yl](2-trifluoromethyl)methanone: This compound also contains a piperazine ring and a fluorobenzyl group, but differs in the presence of a trifluoromethyl group.
4-(4-Bromobenzyl)piperazin-1-yl](2,4-dinitrophenyl)methanone: This compound has a similar piperazine ring structure but contains bromobenzyl and dinitrophenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-15-2-6-17(7-3-15)26-14-19(23)21-10-12-22(13-11-21)27(24,25)18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCLEDPAKRODCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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